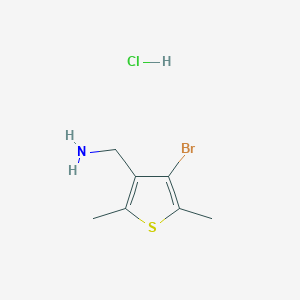

(4-Bromo-2,5-diméthylthiophène-3-yl)méthanamine chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H11BrClNS and its molecular weight is 256.59. The purity is usually 95%.

BenchChem offers high-quality (4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Bloc de Construction: Le (4-Bromo-2,5-diméthylthiophène-3-yl)méthanamine chlorhydrate sert de bloc de construction précieux en synthèse organique. Les chercheurs l'utilisent pour construire des molécules plus complexes, y compris des produits pharmaceutiques et d'autres composés bioactifs .

- Effets Psychotomimetiques: Semblable à d'autres hallucinogènes, le (4-Bromo-2,5-diméthylthiophène-3-yl)méthanamine (communément appelé 2C-B) présente une activité centrale. Il affecte les niveaux de dopamine et a des effets à la fois excitateurs et inhibiteurs sur la locomotion. Les chercheurs étudient son potentiel psychotomimetique et ses propriétés addictives .

- Modulation de la Dopamine: Le 2C-B augmente les niveaux de dopamine dans le noyau accumbens (NAc) tout en diminuant l'acide 3,4-dihydroxyphénylacétique (DOPAC). Cette altération de l'équilibre des neurotransmetteurs contribue à ses effets comportementaux et à son potentiel d'inhibition de la monoamine oxydase .

- Connectivité du Cerveau: Le 2C-B induit des changements dans les spectres de puissance et la cohérence de l'EEG. Les chercheurs mettent en corrélation ces altérations avec le comportement locomoteur et les niveaux de dopamine. Les doses élevées présentent des effets biphasiques temporels sur la puissance et la cohérence de l'EEG .

- Activité Biologique: Les composés à base de thiophène, y compris le (4-Bromo-2,5-diméthylthiophène-3-yl)méthanamine, ont fasciné les scientifiques. Ils jouent un rôle crucial dans le développement de composés avancés aux effets biologiques divers .

- Synthèse Assistée par Micro-ondes: Bien que le mécanisme exact ne soit pas entièrement compris, la synthèse assistée par micro-ondes utilisant des dérivés du thiophène favorise le transfert de chaleur rapide, des taux de réaction plus élevés et des processus de polymérisation à court terme. Cette technologie propre améliore les rendements et l'efficacité .

Synthèse Organique et Chimie Médicinale

Recherche Psychédélique

Études Neurochimiques

Électroencéphalographie (EEG) Recherche

Dérivés du Thiophène en Chimie Médicinale

Technologie Propre en Synthèse Organique

En résumé, le this compound trouve des applications en synthèse organique, en études neurochimiques et en recherche psychédélique. Ses propriétés uniques en font un sujet d'intérêt pour diverses investigations scientifiques. Si vous avez besoin de plus de détails ou d'applications supplémentaires, n'hésitez pas à demander ! 😊

Propriétés

IUPAC Name |

(4-bromo-2,5-dimethylthiophen-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNS.ClH/c1-4-6(3-9)7(8)5(2)10-4;/h3,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLWXPSYEULCAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)Br)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.